molecular formula C18H36O4 B1252445 9R,10S-dihydroxy-stearic acid CAS No. 3639-32-5

9R,10S-dihydroxy-stearic acid

Cat. No.: B1252445
CAS No.: 3639-32-5
M. Wt: 316.5 g/mol
InChI Key: VACHUYIREGFMSP-DLBZAZTESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9R,10S-dihydroxy-stearic acid typically involves the hydroxylation of oleic acid. One method includes mixing oleic acid with a catalyst, such as phosphotungstic acid or supported phosphotungstic acid, and then adding a hydrogen peroxide solution dropwise. The reaction is carried out at temperatures ranging from 20 to 80°C for 0.5 to 24 hours. After the reaction, the water layer is removed, and the oil layer is washed and dried to obtain the target product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to minimize environmental pollution and equipment corrosion, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9R,10S-dihydroxy-stearic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy fatty acids.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced hydroxy fatty acids and substituted derivatives .

Mechanism of Action

The mechanism of action of 9R,10S-dihydroxy-stearic acid involves its interaction with molecular targets such as peroxisome proliferator-activated receptor α (PPARα). By activating PPARα, it influences lipid metabolism and other cellular processes. The pathways involved include the regulation of gene expression related to lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

  • 9S,10R-dihydroxy-stearic acid
  • 9R,10S,18-trihydroxy-stearic acid
  • 9,10-dihydroxy-octadecanoic acid

Comparison: 9R,10S-dihydroxy-stearic acid is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity. Compared to its isomers, such as 9S,10R-dihydroxy-stearic acid, it may exhibit different interactions with molecular targets and pathways, leading to distinct biological effects .

Properties

IUPAC Name

(9R,10S)-9,10-dihydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACHUYIREGFMSP-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]([C@@H](CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189915
Record name 9,10-Dihydroxystearic acid, erythro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3639-32-5
Record name 9,10-Dihydroxystearic acid, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dihydroxystearic acid, erythro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-DIHYDROXYSTEARIC ACID, ERYTHRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N0L7U4A0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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